Chlormerodrin

Description

Properties

Key on ui mechanism of action |

Chlormerodrin most likely acts by a direct renal action. Mercurial diuresis is presumed to occur through inhibition of reabsorption of water and electrolytes in the convoluted tubules, although the problem of whether the locus of action is primarily on the proximal or distal portion has not yet been settled. There is also evidence that mercurials interfere with the permeability of the membrane of tubular cells by increasing passive influx of Na+ ion, Cl- ion and water into the cells, without interfering with the active extrusion of Na+ ion. Lastly, there is some evidence that chlormerodrin inhibits succinic dehydrogenase, but the clinical significance of this binding is not known. |

|---|---|

CAS No. |

10375-56-1 |

Molecular Formula |

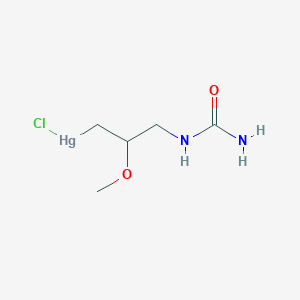

C5H11ClHgN2O2 |

Molecular Weight |

363.57 g/mol |

IUPAC Name |

[3-(carbamoylamino)-2-methoxypropyl](197Hg)mercury-197(1+);chloride |

InChI |

InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1/i;;1-4 |

InChI Key |

BJFGVYCULWBXKF-WUYZZQIKSA-M |

SMILES |

COC(CNC(=O)N)C[Hg]Cl |

Isomeric SMILES |

COC(CNC(=O)N)C[197Hg+].[Cl-] |

Canonical SMILES |

COC(CNC(=O)N)C[Hg+].[Cl-] |

melting_point |

152.5 °C 152.5°C |

Other CAS No. |

62-37-3 |

physical_description |

Solid |

solubility |

11000 mg/L (at 25 °C) 2.92e+01 g/L |

Synonyms |

3 Chloromercuri 2 methoxypropylurea 3-Chloromercuri-2-methoxypropylurea Chlormerodrin Chlormeroprin Promeran |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Diuretic Mechanism of Action of Chlormerodrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormerodrin, an organomercurial compound, was historically utilized as a diuretic agent. Its use has since been discontinued due to the advent of more potent and less toxic alternatives. However, a technical understanding of its mechanism of action remains valuable for researchers in renal physiology and drug development, offering insights into the fundamental processes of renal transport and the impact of sulfhydryl group inhibition. This guide provides a detailed examination of this compound's core mechanism as a diuretic, supported by experimental evidence and methodologies.

Core Mechanism of Action: Inhibition of Sulfhydryl-Dependent Renal Tubular Transport

The diuretic effect of this compound is primarily attributed to its ability to inhibit the reabsorption of electrolytes and water in the renal tubules. This inhibition is achieved through the covalent binding of its mercury component to sulfhydryl (-SH) groups of key proteins involved in renal transport processes.

The precise molecular targets have been a subject of investigation, with evidence pointing towards the inhibition of various transport proteins located in the epithelial cells of the renal tubules, particularly the proximal convoluted tubule. Autoradiographic studies using radiolabeled this compound (203Hg-chlormerodrin) have demonstrated its accumulation in the proximal tubules of both rats and dogs, indicating this as a primary site of action[1].

The binding of this compound to sulfhydryl groups disrupts the normal function of these transport proteins, leading to a reduction in the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the blood. As a consequence of this increased solute concentration in the tubules, water is retained in the tubular lumen through osmosis, resulting in diuresis. Experimental studies in dogs have shown that this compound administration leads to a significant increase in urinary sodium excretion[2][3].

While the primary mechanism is sulfhydryl inhibition, it is important to note that the binding of this compound to renal cortical sulfhydryl compounds does not appear to affect oxidative metabolism directly[4]. Instead, the diuretic effect is a direct consequence of the impairment of sodium chloride reabsorption, which is an energy-dependent process[4].

Caption: Experimental workflow for assessing diuretic activity in rats.

Isolation of Renal Brush Border Membrane Vesicles (BBMV) for Binding Studies

This protocol details the isolation of the apical membrane of proximal tubule cells, a key site of this compound's action, for in vitro binding assays.[5][6][7][8]

Objective: To isolate purified renal brush border membrane vesicles to study the binding characteristics of radiolabeled this compound.

Methodology:

-

Tissue Homogenization: Kidneys are excised from euthanized animals (e.g., rabbits or rats), and the cortex is dissected and placed in an ice-cold homogenization buffer. The tissue is then homogenized using a Potter-Elvehjem homogenizer.

-

Divalent Cation Precipitation: A solution of a divalent cation (e.g., 10 mM MgCl2 or CaCl2) is added to the homogenate. This causes the aggregation of non-brush border membranes (e.g., basolateral membranes, mitochondria), which can then be pelleted by low-speed centrifugation.

-

Differential Centrifugation: The supernatant, enriched with brush border membranes, is subjected to a series of differential centrifugation steps to further purify the BBMVs.

-

Vesicle Resuspension: The final pellet, containing the purified BBMVs, is resuspended in an appropriate buffer for the binding assay.

-

Binding Assay:

-

Aliquots of the BBMV suspension are incubated with varying concentrations of radiolabeled this compound (e.g., 203Hg-chlormerodrin) at a specific temperature and for a defined period.

-

Non-specific binding is determined by including a high concentration of unlabeled this compound in a parallel set of incubations.

-

The incubation is terminated by rapid filtration through a membrane filter, which traps the vesicles but allows the unbound ligand to pass through.

-

The radioactivity retained on the filter is quantified using a scintillation counter.

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis can then be used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).

dot

References

- 1. Renl tubular localization of this compound labeled with mercury-203 by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of mercurial diuresis and acute sodium depletion on renin release in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of sodium excretion during drug-induced vasodilatation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Isolation of renal brush borders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of renal proximal tubular brush-border membranes | Semantic Scholar [semanticscholar.org]

- 8. Techniques for isolation of brush-border and basolateral membrane vesicles from dog kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical Applications of Chlormerodrin in Medicine: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormerodrin, an organomercurial compound, holds a significant place in the history of mid-20th-century medicine, primarily for its utility as both a therapeutic and a diagnostic agent. Before being largely supplanted by less toxic alternatives, it was a mainstay in the management of edema associated with congestive heart failure. Furthermore, its ability to be radiolabeled with mercury isotopes, specifically ¹⁹⁷Hg and ²⁰³Hg, carved a niche for this compound in the nascent field of nuclear medicine for the scintigraphic imaging of the brain and kidneys. This technical guide provides a comprehensive overview of the historical applications of this compound, detailing its mechanism of action, quantitative clinical data, and the experimental protocols that defined its use.

Therapeutic Application: Diuretic in Congestive Heart Failure

This compound was commercially available from 1952 to 1974 and was primarily prescribed as an oral diuretic for patients with heart failure.[1] Its therapeutic effect stemmed from its ability to increase urine output, thereby reducing the fluid overload and edema characteristic of congestive heart failure.

Clinical Efficacy and Dosage

Clinical studies from the era demonstrated the effectiveness of this compound in maintaining fluid balance in patients with chronic congestive heart failure. In a four-year study, 48 out of 53 patients were successfully maintained on an oral regimen of this compound, in conjunction with maintenance digitalis and a low-salt diet. The typical dosage varied based on individual patient needs, with some patients being maintained on as little as one tablet a day, while others required three to four tablets daily.[2]

| Parameter | Value | Reference |

| Patient Cohort | Chronic Congestive Heart Failure | [2] |

| Successful Maintenance | 48 out of 53 patients | [2] |

| Maintenance Dosage | 1 to 4 tablets daily | [2] |

Table 1: Clinical Efficacy of this compound in Congestive Heart Failure

Diagnostic Applications: Brain and Renal Scintigraphy

The radiolabeled forms of this compound, utilizing Mercury-197 (¹⁹⁷Hg) and Mercury-203 (²⁰³Hg), were pivotal in the development of diagnostic imaging for intracranial tumors and renal lesions.[1][3][4]

Brain Scanning

Radiolabeled this compound was one of the earliest radiopharmaceuticals to demonstrate significant uptake in brain tumors compared to surrounding healthy tissue, enabling their visualization through external detectors. This differential uptake was attributed to the breakdown of the blood-brain barrier in tumorous tissue.

Both ¹⁹⁷Hg and ²⁰³Hg were used for brain scanning, with studies comparing their efficacy. While the diagnostic results were often reported as similar, there were significant differences in the radiation dose delivered to the patient.[4] Experimental studies in mice with induced brain tumors showed that the tumor-to-brain uptake ratio of ²⁰³Hg-Chlormerodrin ranged from 5.8 to 22.5, indicating a high degree of tumor localization.

| Isotope | Application | Key Findings | Reference |

| ¹⁹⁷Hg-Chlormerodrin | Brain Scanning | Lower radiation dose to the patient. | [4] |

| ²⁰³Hg-Chlormerodrin | Brain Scanning | Higher tumor-to-brain uptake ratio (5.8 to 22.5). |

Table 2: Comparison of Radiolabeled this compound in Brain Scanning

Renal Scanning

This compound labeled with ¹⁹⁷Hg or ²⁰³Hg was also used for the scintigraphic evaluation of renal morphology and function.[5][6] The agent accumulates in the renal tubules, allowing for the visualization of the renal parenchyma and the detection of lesions such as cysts, tumors, and areas of ischemia.

A critical consideration in the use of radiolabeled this compound was the radiation dose, particularly to the kidneys where the compound concentrates. ¹⁹⁷Hg offered a significantly lower radiation burden compared to ²⁰³Hg.

| Isotope | Administered Dose | Whole Body Dose (mrad) | Kidney Dose (rad) |

| ¹⁹⁷Hg-Chlormerodrin | 10 µCi/kg | 54 | 3.5 |

| ²⁰³Hg-Chlormerodrin | 10 µCi/kg | 200 | 37 |

Table 3: Comparative Radiation Dosimetry of Radiolabeled this compound

Mechanism of Action

The diuretic and renal accumulation properties of this compound are a result of its interaction with renal tubular cells.

Diuretic Effect

This compound exerts its diuretic effect by inhibiting the reabsorption of water and electrolytes in the convoluted tubules of the nephron.[3] The primary molecular mechanism is believed to be the inhibition of sulfhydryl (-SH) groups on enzymes and transport proteins within the renal tubular cells. This inhibition disrupts the normal transport of sodium and chloride ions, leading to increased excretion of salt and water.

Figure 1: Mechanism of this compound's Diuretic Action

Renal Accumulation for Imaging

The accumulation of radiolabeled this compound in the kidneys, which is beneficial for imaging, is also a consequence of its interaction with renal tubular cells. After administration, this compound is taken up by these cells and becomes bound to intracellular components, leading to its retention and allowing for scintigraphic visualization.

Experimental Protocols

Radiolabeling of this compound

A common historical method for the preparation of ¹⁹⁷Hg or ²⁰³Hg labeled this compound involved the reaction of the corresponding radioactive mercuric chloride (HgCl₂) with allylurea in the presence of a catalyst. The resulting radiolabeled this compound would then be purified for administration.

Figure 2: Radiolabeling Workflow for this compound

Brain and Renal Scanning Procedure (General Workflow)

The general workflow for diagnostic scanning with radiolabeled this compound involved several key steps, from patient preparation to image acquisition and interpretation.

Figure 3: General Workflow for this compound Scintigraphy

Discontinuation and Legacy

Despite its efficacy, the use of this compound declined due to concerns about mercury toxicity. The organomercurials as a class were eventually replaced by more potent and less toxic diuretics, such as the thiazides and loop diuretics. Similarly, in nuclear medicine, the development of technetium-99m (⁹⁹ᵐTc) labeled radiopharmaceuticals, which offered superior imaging characteristics and a much lower radiation dose to the patient, led to the discontinuation of radiolabeled this compound for diagnostic imaging.

Conclusion

This compound represents a significant chapter in the history of pharmacotherapy and diagnostic medicine. Its story highlights the evolution of drug development, from the use of heavy metal-containing compounds to the pursuit of safer and more effective alternatives. The principles of targeting specific physiological processes for therapeutic and diagnostic gain, which were exemplified by the use of this compound, continue to be fundamental in modern biomedical research and clinical practice.

References

- 1. scispace.com [scispace.com]

- 2. THE DISTRIBUTION OF this compound (NEOHYDRIN®) IN TISSUES OF THE RAT AND DOG - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRAIN SCANS IN NEOPLASTIC INTRACRANIAL LESIONS: SCANNING WITH this compound HG 203 AND this compound HG 197 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BRAIN SCANS IN DIAGNOSIS OF BRAIN TUMORS: SCANNING WITH this compound HG 203 AND this compound HG 197 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A COMPARISON OF this compound HG-203 SCINTIENCEPHALOSCANNING WITH NEURORADIOLOGY AND ELECTROENCEPHALOGRAPHY FOR THE LOCALIZATION OF INTRACRANIAL LESIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EXPERIENCE WITH THE this compound-HG BRAIN SCAN. A PRELIMINARY REPORT OF 163 CASES - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlormerodrin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormerodrin is an organomercurial compound formerly utilized as a diuretic agent. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known mechanisms of action. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, pharmacology, and analytical considerations. While this compound is no longer in clinical use due to the development of more potent and less toxic diuretics, its study offers valuable insights into the mechanisms of renal physiology and the design of diuretic drugs.

Chemical Structure and Identification

This compound, chemically named [3-(carbamoylamino)-2-methoxypropyl]-chloromercury, is a urea derivative containing a mercury atom.[1] Its structure is characterized by a propyl chain with a methoxy group at the second carbon and a urea group at the terminal carbon, with a chloromercury group attached to the third carbon.

Molecular Formula: C₅H₁₁ClHgN₂O₂[1][2][3]

CAS Registry Number: 62-37-3[2][3]

IUPAC Name: [3-(carbamoylamino)-2-methoxypropyl]-chloromercury[1]

Synonyms: Chlormeroprin, Mercloran, Neohydrin[1][3]

Chemical Structure Diagram:

Physicochemical Properties

This compound is a crystalline solid that is stable under normal conditions.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 367.20 g/mol | [1][2][3] |

| Melting Point | 152-153 °C | [2] |

| Solubility in water | 11 g/L (1.1 g/100 ml) | [2][3] |

| Solubility in methanol | 1.1 g/100 ml | [2] |

| Solubility in ethanol | 0.56 g/100 ml | [2] |

| Appearance | Crystalline solid | [2] |

| pH (0.5% aq. soln) | 4.3-5.0 | [2] |

Mechanism of Action and Pharmacology

The primary pharmacological effect of this compound is diuresis, which is the increased excretion of urine. This is achieved by inhibiting the reabsorption of water and electrolytes in the renal tubules.[1]

Signaling Pathway of Diuretic Action

The diuretic effect of this compound and other mercurial diuretics is primarily exerted in the thick ascending limb of the loop of Henle. The proposed mechanism involves the inhibition of the Na-K-2Cl symporter (NKCC2), a key protein responsible for the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. By inhibiting this transporter, this compound increases the concentration of these ions in the tubular fluid, which in turn osmotically retains water, leading to increased urine output.

Organomercurials like this compound are known to have a high affinity for sulfhydryl groups (-SH) present in proteins. It is believed that this compound binds to sulfhydryl groups on the Na-K-2Cl symporter or associated regulatory proteins, thereby inhibiting its function. Additionally, there is evidence to suggest that this compound may also interact with other renal transporters, such as the organic anion transporters (OAT1 and OAT3), which may play a role in its secretion into the tubular lumen where it exerts its action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was first reported by Rowland et al. in 1950. The following is a generalized representation of the synthetic scheme. A detailed, step-by-step protocol would require access to the original publication.

In Vivo Diuretic Activity Assay (Rat Model)

This protocol provides a general framework for assessing the diuretic activity of a compound like this compound in a rat model.

1. Animal Preparation:

-

Use adult male Wistar rats (150-200 g).

-

Fast the animals overnight (approximately 18 hours) with free access to water.

2. Grouping and Dosing:

-

Divide the animals into at least three groups (n=6 per group):

-

Control group: Receives the vehicle (e.g., normal saline).

-

Standard group: Receives a known diuretic (e.g., furosemide, 10 mg/kg).

-

Test group: Receives this compound at various doses.

-

-

Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a uniform state of hydration.

-

30 minutes after the saline load, administer the respective treatments orally or via the appropriate route.

3. Urine Collection:

-

Immediately after treatment administration, place each rat in an individual metabolic cage designed for the separate collection of urine and feces.

-

Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).

4. Analysis:

-

Measure the total urine volume for each animal at each time point.

-

Analyze the urine for electrolyte content (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.

-

Calculate the diuretic index and saliuretic index to compare the activity of the test compound with the standard.

Analytical Methods and Quality Control

The quality control of this compound as a drug substance would involve a battery of tests to ensure its identity, purity, and strength.

1. Identification:

-

Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.

-

Melting Point: Comparison with the reference standard.

2. Assay (Potency):

-

Titration: A classical method for the quantification of organomercurials involves titration with a standard solution of a thiol-containing compound, such as cysteine or thioglycolic acid, in the presence of an indicator.

-

High-Performance Liquid Chromatography (HPLC): A modern approach would involve the development of a specific HPLC method with UV detection for the accurate quantification of this compound and its separation from potential impurities.

3. Impurity Profiling:

-

Thin-Layer Chromatography (TLC): For the detection of related substances and degradation products.

-

HPLC: To quantify known and unknown impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile organic impurities.

Conclusion

This compound represents an important milestone in the history of diuretic therapy. Although its clinical use has been superseded by safer and more effective agents, the study of its chemical properties and mechanism of action continues to be of scientific interest. This technical guide provides a consolidated resource of its key chemical and pharmacological characteristics, intended to support further research and understanding in the fields of medicinal chemistry and renal physiology.

Disclaimer: this compound is a toxic substance and should be handled with appropriate safety precautions by trained professionals in a laboratory setting. This document is for informational purposes only and does not constitute a recommendation for its use.

References

A Technical Guide to the Synthesis and Radiolabeling of Chlormerodrin with ¹⁹⁷Hg

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and radiolabeling of Chlormerodrin with Mercury-197 (¹⁹⁷Hg). This compound ¹⁹⁷Hg, a radiopharmaceutical once widely used for renal and brain scintigraphy, is an organomercury compound with the chemical name --INVALID-LINK--mercury(1+) chloride.[1] This guide details the underlying chemical principles, experimental protocols, and quality control parameters necessary for its production.

Introduction

This compound, a mercurial diuretic, when radiolabeled with ¹⁹⁷Hg, found significant application in nuclear medicine for diagnostic imaging.[2][3][4] The ¹⁹⁷Hg isotope offers favorable decay characteristics for imaging with a gamma emission suitable for SPECT imaging. Although its use has been largely superseded by Technetium-99m based agents, the synthesis of ¹⁹⁷Hg-Chlormerodrin remains a relevant case study in radiopharmaceutical chemistry.[2][3] This document consolidates information from various studies to provide a comprehensive overview of its preparation.

Synthesis and Radiolabeling Chemistry

The synthesis of ¹⁹⁷Hg-Chlormerodrin is based on the addition of a mercuric salt to the double bond of allylurea in the presence of a methoxylating agent. The overall reaction scheme, as described by Rowland and coworkers, is as follows:

-

Oxymercuration: Mercuric acetate, prepared from ¹⁹⁷HgCl₂, reacts with allylurea in methanol. The mercuric ion adds across the double bond, and a methoxy group from the solvent is incorporated.

-

Anion Exchange: The acetate group is then replaced by a chloride ion to yield the final product, this compound.

The primary reaction is often accompanied by the formation of several side products, necessitating a robust purification process to ensure high radiochemical purity.

Experimental Protocols

The following protocols are synthesized from published methods for the routine production of high-purity, high-specific-activity ¹⁹⁷Hg-Chlormerodrin.[5][6]

Materials and Reagents

-

¹⁹⁷HgCl₂ of high purity

-

Allylurea

-

Sodium acetate

-

Methanol (anhydrous)

-

Sodium chloride solution (0.9% and 3%)

-

Sodium hydroxide (1 N)

-

Anhydrous ethyl ether

-

Nitrogen gas

Synthesis Procedure

-

Preparation of ¹⁹⁷Hg-Mercuric Acetate: The starting radioactive material, ¹⁹⁷HgCl₂, is converted to ¹⁹⁷Hg-mercuric acetate. This can be achieved by reacting ¹⁹⁷HgCl₂ with sodium acetate. The solvent is then evaporated at 80°C under a stream of nitrogen and vacuum.[6]

-

Reaction with Allylurea: The dried ¹⁹⁷Hg-mercuric acetate is dissolved in methanol. A solution of allylurea in methanol is then added. A crucial parameter for high yield and purity is maintaining a specific molar ratio of mercuric chloride to sodium acetate to allylurea, recommended to be 1:1:5.[5]

-

Heating: The reaction mixture is transferred to a double-jacketed vessel and heated. Some protocols suggest heating in an autoclave with an overpressure of 0.2 - 0.3 atmospheres for at least 6 hours to drive the reaction to completion.[5]

-

Chloride Ion Exchange: After cooling to room temperature, a 3% sodium chloride solution is added to the reaction mixture. This step facilitates the exchange of the acetate group with a chloride ion, precipitating the ¹⁹⁷Hg-Chlormerodrin.[6]

-

Purification: The precipitate is washed with anhydrous ethyl ether to remove both organic and inorganic radiochemical impurities.[5] The liquid is then evaporated under vacuum with a nitrogen stream, leaving the white residue of ¹⁹⁷Hg-Chlormerodrin.[6]

-

Formulation: The purified product is dissolved in a physiological salt solution (0.9% NaCl). The pH is adjusted to between 7 and 8 using a determined quantity of 1 N NaOH.[6] The solution may be passed through a column for further purification.[6]

-

Final Preparation: The specific activity of the final solution is adjusted as required, and it is then distributed into sterile penicillin vials.[6]

Data Presentation

The following tables summarize the quantitative data reported in the literature for the production of ¹⁹⁷Hg-Chlormerodrin.

| Parameter | Value | Reference |

| Yield | 75-80% | [6] |

| Specific Activity | 0.5 - 1.5 mCi/mg | [6] |

| Radiochemical Purity | >99% (organic mercury) | [6] |

| Inorganic Mercury Impurity | <1% | [6] |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and radiolabeling of this compound with ¹⁹⁷Hg.

Caption: Workflow for the synthesis of ¹⁹⁷Hg-Chlormerodrin.

Quality Control

The radiochemical purity of the final product is a critical parameter. Paper chromatography is a suitable method for its determination. A common solvent system is a mixture of pyridine, butanol, and water (3:10:3). In this system, this compound has a reported Rf value of 0.6, while organic impurities are found at Rf values of 0.2 and 0.4, and inorganic mercury at an Rf of 0.9.

Conclusion

The synthesis and radiolabeling of this compound with ¹⁹⁷Hg, while a historical technique, provides valuable insights into the production of organomercury radiopharmaceuticals. The methodology, though requiring careful control of reaction parameters, can yield a product of high purity and specific activity suitable for clinical applications. This guide has consolidated the essential information to serve as a comprehensive resource for researchers in the field of radiopharmaceutical sciences.

References

- 1. This compound Hg-197 | C5H11ClHgN2O2 | CID 91667977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Radiolabelled Cyclic Bisarylmercury: High Chemical and in vivo Stability for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Mercury-197 and mercury-203 this compound for evaluation of brain lesions using a rectilinear scanner and scintillation camera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Method for routine preparation of very pure this compound labelled with 197 Hg or 203 Hg with high specific activity | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

A Technical Guide to the Synthesis and Radiolabeling of Chlormerodrin with 203Hg

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and radiolabeling of Chlormerodrin with the radionuclide 203Hg. This compound, a mercurial diuretic, has historically been utilized as a radiopharmaceutical for renal and brain imaging. This document details the chemical synthesis, radiolabeling procedures, and relevant quantitative data, offering a valuable resource for professionals in drug development and radiopharmaceutical research.

Chemical Synthesis of this compound

The synthesis of this compound, chemically known as 3-chloromercuri-2-methoxy-propylurea, is achieved through the addition of a mercuric salt to the double bond of allylurea in the presence of a methoxy source. The subsequent replacement of the acetate group with a chloride ion yields the final compound.

Experimental Protocol:

A standard method for the synthesis involves the following steps:

-

Reaction Setup: In a reaction vessel, mercuric acetate is dissolved in methanol.

-

Addition of Allylurea: Allylurea is added to the solution. The molar ratio of mercuric acetate to allylurea is a critical parameter, with optimal ratios reported to be around 1:1.5.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period, often several hours, to ensure the completion of the methoxymercuration reaction.

-

Chloride Ion Exchange: After the initial reaction, a solution of sodium chloride is added to replace the acetate group with a chloride ion, forming this compound.

-

Purification: The resulting this compound precipitate is purified through recrystallization, often from an ethanol-water mixture, to remove unreacted starting materials and byproducts.

-

Drying: The purified this compound is dried under vacuum to yield a stable, crystalline product.

Radiolabeling of this compound with 203Hg

The radiolabeling of this compound is accomplished by incorporating the gamma-emitting radionuclide 203Hg into the molecule. This is typically achieved by starting with a radioactive mercury salt, such as 203HgCl2.

Experimental Protocol:

A routine method for the production of 203Hg-labeled this compound with high specific activity has been described:

-

Starting Material: The process begins with a standardized solution of 203HgCl2.

-

Reaction Mixture: The 203HgCl2 is added to a reaction mixture containing sodium acetate and allylurea in a suitable solvent, often in an autoclave. Maintaining a specific molar ratio of 203HgCl2 to sodium acetate and allylurea (e.g., 1:1 and 1:5 respectively) is crucial for high yield.[1]

-

Heating: The reaction mixture is heated under pressure (0.2 - 0.3 At) for a minimum of 6 hours.[1]

-

Precipitation and Washing: Upon completion of the reaction, the resulting precipitate of 203Hg-Chlormerodrin is washed. The use of anhydrous ethyl ether for washing is effective in removing both organic and inorganic radiochemical impurities.[1]

-

Final Formulation: The purified 203Hg-Chlormerodrin is then dissolved in a sterile saline solution, and the pH is adjusted to a physiologically compatible range (typically 6-8) for administration.

References

Early Research on Chlormerodrin for Congestive Heart Failure: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical research on Chlormerodrin for the treatment of congestive heart failure, with a focus on studies conducted in the 1950s. This document synthesizes available data on clinical efficacy, experimental protocols, and the contemporary understanding of the drug's mechanism of action.

Introduction

This compound (trade name Neohydrin) emerged in the early 1950s as an orally administered mercurial diuretic. At the time, mercurial diuretics were the most potent class of drugs available for inducing diuresis in patients with congestive heart failure.[1] The development of an oral formulation was a significant advancement, offering the potential for continuous diuretic therapy and avoiding the discomfort and inconvenience of parenteral injections. This guide reviews the foundational clinical studies that established this compound's role in the management of congestive heart failure.

Clinical Efficacy and Safety

Early clinical investigations of this compound focused on its ability to control edema and maintain a compensated state in patients with chronic congestive heart failure. The most comprehensive data from this period comes from a four-year study by Leff and Nussbaum, published in 1959, which followed 48 patients.

Patient Population and Demographics

The patient cohort in the Leff and Nussbaum study was representative of the congestive heart failure population of the era. The underlying etiologies of heart failure were varied, reflecting the common causes of cardiac disease at the time.

| Etiology of Heart Disease | Number of Patients |

| Arteriosclerotic Heart Disease | 28 |

| Hypertensive Cardiovascular Disease | 12 |

| Rheumatic Heart Disease | 7 |

| Syphilitic Heart Disease | 1 |

| Total | 48 |

Table 1: Etiology of Heart Disease in a Four-Year Study of this compound.[1]

The age of the patients in this study ranged from 29 to 80 years, with the majority of patients being in their sixth and seventh decades of life.[1]

Dosage and Administration

This compound was administered orally in tablet form. The dosage was individualized based on the patient's clinical response and diuretic needs.

| Dosage | Number of Patients |

| 1 tablet daily | 2 |

| 2 tablets daily | 18 |

| 3-4 tablets daily | 27 |

| 6 tablets daily (occasionally) | 1 |

Table 2: Daily Dosage of this compound in a Four-Year Study.[1]

Each tablet of this compound contained 18.3 mg of the active ingredient, which is equivalent to 10 mg of mercury.[2]

Clinical Outcomes

The primary outcome of these early studies was the clinical assessment of the patient's ability to remain free of edema and other symptoms of fluid retention. Leff and Nussbaum reported that the 48 patients in their study were successfully maintained in a state of fluid balance with this compound, in conjunction with maintenance digitalis and a low-salt diet.[1] The study highlighted that most patients who had previously required weekly injections of parenteral mercurial diuretics "did as well or better" on a daily regimen of oral this compound.[1]

A key advantage noted was the "steady diuretic effect" of daily oral administration, which contrasted with the cyclical dehydration and fluid reaccumulation often seen with intermittent parenteral therapy.[1]

Safety and Tolerability

A significant focus of the early research was the safety of long-term oral mercurial therapy, particularly concerning renal toxicity. In the four-year study by Leff and Nussbaum, there was no clinical evidence of renal damage in the 48 patients, as assessed by urinalysis, blood urea nitrogen, non-protein nitrogen, and creatinine levels.[1] Furthermore, histological examination of kidney tissue from patients who died during the study from other causes did not reveal any evidence of tubular necrosis attributable to this compound.[1]

Side effects were reported to be minimal. Gastrointestinal symptoms, such as nausea and vomiting, were the most common reason for discontinuation, occurring in a small number of patients.[1]

Experimental Protocols

The experimental designs of these early clinical studies were observational and focused on long-term patient management. The following is a generalized experimental workflow based on the available literature.

Figure 1: Generalized Experimental Workflow for Early this compound Studies.

Mechanism of Action

The understanding of the mechanism of action of mercurial diuretics in the 1950s was centered on their effects within the renal tubules. It was proposed that these agents inhibit the reabsorption of sodium, which in turn leads to a diuretic effect.[3]

The prevailing hypothesis was that the mercuric ion (Hg++) from the diuretic molecule binds to and inactivates sulfhydryl (-SH) groups on enzymes essential for tubular reabsorption.[2] This enzymatic inhibition was thought to disrupt the active transport processes responsible for moving sodium out of the tubular fluid and back into the bloodstream.

Figure 2: Proposed Mechanism of Action of this compound in the 1950s.

Conclusion

The early research on this compound in the 1950s established it as an effective and well-tolerated oral diuretic for the long-term management of congestive heart failure. These studies, while lacking the rigorous quantitative methodologies of modern clinical trials, provided crucial evidence for its clinical utility. The development of an oral mercurial diuretic represented a significant therapeutic advance, allowing for more consistent and convenient control of fluid retention in this patient population. The understanding of its mechanism of action, focused on the inhibition of sulfhydryl-containing enzymes in the renal tubules, laid the groundwork for future research into diuretic pharmacology. Although this compound and other mercurial diuretics have since been superseded by safer and more potent agents, these early studies are a testament to the foundational clinical research that has shaped the management of congestive heart failure.

References

Chlormerodrin: A Technical Guide on the Organomercury Compound and its Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormerodrin, an organomercury compound, was historically utilized as a diuretic and later as a radiopharmaceutical agent for renal and cerebral imaging. Despite its therapeutic applications, its clinical use was ultimately curtailed by its inherent toxicity, a characteristic shared by many organomercurials. This technical guide provides a comprehensive overview of this compound, with a focus on its chemical properties, mechanism of action, pharmacokinetics, and toxicological profile. The document details the molecular basis of its toxicity, primarily centered on its high affinity for sulfhydryl groups, leading to enzyme inhibition and oxidative stress. Experimental protocols for assessing its nephrotoxicity and its application in renal scintigraphy are described. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological interactions.

Introduction

This compound, chemically known as [3-(carbamoylamino)-2-methoxypropyl]-chloromercury, is an organomercury compound that was first introduced in the 1950s.[1] It was initially developed as a mercurial diuretic for the management of edema in conditions such as congestive heart failure.[1] Subsequently, radiolabeled forms of this compound, particularly with mercury-197 (¹⁹⁷Hg) and mercury-203 (²⁰³Hg), found application in diagnostic nuclear medicine for renal and brain imaging.[2][3][4] However, due to its significant toxicity, particularly nephrotoxicity, and the development of safer and more effective alternatives, its use has been discontinued.[2] This guide aims to provide a detailed technical resource on the chemistry, pharmacology, and toxicology of this compound for the scientific community.

Chemical and Physical Properties

This compound is a white crystalline solid with a bitter, metallic taste.[5] It is stable in light and air.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₁ClHgN₂O₂ | [6] |

| Molecular Weight | 367.20 g/mol | [6] |

| CAS Number | 62-37-3 | [5] |

| Melting Point | 152-153 °C | [5] |

| Solubility in Water | 1.1 g/100 mL | [5] |

| IUPAC Name | [3-(carbamoylamino)-2-methoxypropyl]-chloromercury | [6] |

Pharmacology and Mechanism of Action

Diuretic Action

This compound exerts its diuretic effect by directly acting on the kidneys.[2] The primary mechanism involves the inhibition of water and electrolyte reabsorption in the renal tubules.[2] While the precise location of action within the tubules was a subject of investigation, it is believed to affect the convoluted tubules.[2] The underlying mechanism is the binding of the mercury atom to sulfhydryl groups of enzymes and transport proteins in the tubular epithelial cells, thereby impairing their function. This disruption of tubular transport processes leads to increased excretion of sodium, chloride, and consequently water.

Radiopharmaceutical Use

Radiolabeled this compound, particularly ¹⁹⁷Hg-chlormerodrin, was used for renal scintigraphy.[5][7][8] Following intravenous administration, this compound accumulates in the renal cortex.[9] The emitted gamma radiation from the mercury isotope allows for the visualization of the kidneys, providing information on renal size, shape, position, and the presence of lesions.[10][11]

Pharmacokinetics and Metabolism

Absorption, Distribution, and Excretion

Following administration, this compound is distributed throughout the body, with the highest concentrations found in the kidneys.[6][9][12][13] This renal accumulation is a key factor in both its diagnostic utility and its nephrotoxicity. The compound is known to be reabsorbed from the renal tubules as a complex with cysteine.[10]

Biotransformation

The biotransformation of this compound involves the cleavage of the carbon-mercury bond, releasing inorganic mercury.[12][14] This metabolic process is a critical step in its toxicity, as the released inorganic mercury can exert its own toxic effects. The specific enzymes and pathways involved in the biotransformation of this compound have not been fully elucidated.

Toxicity

The toxicity of this compound is intrinsically linked to its mercury content. Organomercury compounds are known for their high affinity for sulfhydryl groups, which are present in many proteins, including critical enzymes.[15]

Quantitative Toxicity Data

The available quantitative toxicity data for this compound is limited. The most commonly cited value is the oral lethal dose 50% (LD50) in rats.

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | ~82 mg/kg | [5] |

Mechanism of Toxicity

The primary mechanism of this compound's toxicity involves the covalent binding of mercury to sulfhydryl groups (-SH) on proteins. This interaction can lead to:

-

Enzyme Inhibition: Many enzymes rely on free sulfhydryl groups for their catalytic activity. This compound can inhibit enzymes such as succinate dehydrogenase, a key component of the mitochondrial electron transport chain.[2] A specific IC50 value for this compound's inhibition of succinate dehydrogenase is not available in the reviewed literature.

-

Oxidative Stress: The binding of mercury to sulfhydryl groups can deplete intracellular glutathione (GSH), a major antioxidant.[11] This depletion, coupled with mitochondrial dysfunction from enzyme inhibition, leads to the generation of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.[5][8][11][16]

-

Disruption of Renal Transport: As mentioned in its diuretic action, the inhibition of sulfhydryl-containing transport proteins in the renal tubules is a key toxic effect, leading to impaired kidney function.[17]

Signaling Pathways in Mercury Toxicity

While studies specifically on this compound's effects on signaling pathways are scarce, the broader research on mercury compounds points to the involvement of several key pathways in mediating its toxic effects.

-

Keap1-Nrf2 Pathway: Mercury compounds are known to induce oxidative stress, which can activate the Keap1-Nrf2 signaling pathway.[7][18][19][20][21] Under normal conditions, Keap1 targets Nrf2 for degradation. However, under oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

-

MAP Kinase Pathways: Mitogen-activated protein (MAP) kinase pathways are involved in cellular responses to stress.[4][22][23] Mercury compounds have been shown to activate various MAP kinases, including ERK, JNK, and p38, which can lead to inflammatory responses and apoptosis.

Experimental Protocols

Disclaimer: The following protocols are generalized descriptions based on available literature. Specific details may need to be optimized for individual experimental setups.

In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxicity of this compound on a renal cell line (e.g., HK-2 human kidney proximal tubule cells).

Materials:

-

Renal cell line (e.g., HK-2)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the renal cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium without this compound).

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Animal Model of Nephrotoxicity

This protocol outlines a general procedure for inducing nephrotoxicity in rats using this compound.[3][24][25]

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Saline solution (0.9% NaCl)

-

Metabolic cages

-

Blood collection tubes

-

Formalin (10%)

-

Equipment for serum creatinine and BUN analysis

-

Histology equipment

Procedure:

-

Acclimatization: Acclimatize rats for one week with free access to food and water.

-

Dosing: Administer this compound intraperitoneally or subcutaneously at a dose known to induce renal injury (dose to be determined from pilot studies, starting from a fraction of the LD50). A control group should receive saline.

-

Monitoring: House the rats in metabolic cages for daily urine collection. Monitor body weight and general health daily.

-

Sample Collection: Collect blood samples via tail vein or cardiac puncture at specified time points (e.g., 24, 48, 72 hours post-injection).

-

Biochemical Analysis: Analyze serum for creatinine and blood urea nitrogen (BUN) levels.

-

Histopathology: At the end of the study, euthanize the animals and perfuse the kidneys with saline, followed by 10% formalin. Excise the kidneys, fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of renal injury.

Renal Scintigraphy with ¹⁹⁷Hg-Chlormerodrin

This protocol is based on historical clinical procedures for renal imaging.[7][8][10]

Patient Preparation:

-

No specific dietary restrictions are typically required.

-

Ensure adequate hydration.

Procedure:

-

Radiopharmaceutical Administration: Administer 100-150 µCi of ¹⁹⁷Hg-chlormerodrin intravenously.

-

Imaging:

-

Position the patient supine under a gamma camera.

-

Acquire static planar images of the renal area at 1-2 hours post-injection.

-

Obtain anterior, posterior, and oblique views.

-

-

Image Interpretation: Evaluate the images for renal size, shape, position, and uniformity of tracer uptake. Areas of decreased uptake may indicate cysts, tumors, or infarcts.

Conclusion

This compound serves as a significant case study in the history of pharmacology and toxicology. Its journey from a widely used diuretic and diagnostic agent to its discontinuation underscores the critical importance of the therapeutic index. The toxicological profile of this compound, driven by the reactivity of its mercury component with biological sulfhydryl groups, highlights a fundamental mechanism of heavy metal toxicity. Understanding the interactions of this compound at a molecular level, including its effects on enzyme activity and cellular signaling pathways, continues to provide valuable insights for modern drug development and the assessment of environmental toxins. This guide has synthesized the available technical information on this compound to serve as a resource for researchers and professionals in the field.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. mdpi.com [mdpi.com]

- 3. wjbphs.com [wjbphs.com]

- 4. Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kidney scanning: the clinical use of 197Hg this compound and 99m Tc iron complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C5H11ClHgN2O2 | CID 25210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The screening of renal hypertension utilizing the mercury-197 this compound uptake study and scan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the Hg197 this compound kidney scan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. pubs.rsna.org [pubs.rsna.org]

- 11. RADIOMERCURY-LABELLED this compound FOR IN VIVO UPTAKE STUDIES AND SCINTILLATION SCANNING OF UNILATERAL RENAL LESIONS ASSOCIATED WITH HYPERTENSION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of action of mercurial diuretics in rats; the metabolism of 203hg-labelled this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0014674) [hmdb.ca]

- 14. The biotransformation of organomercury compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity Assay Protocol [protocols.io]

- 16. METABOLISM OF this compound-HG203 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stimulatory and inhibitory effects of sulfhydryl reagent on p-aminohippuric acid transport by isolated renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evidence for MAP kinase activation during mitotic division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [3-(carbamoylamino)-2-methoxypropyl]-chloro(197Hg)mercury-197 | C5H11ClHgN2O2 | CID 11954348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. An Overview of Bioactive Compounds’ Role in Modulating the Nrf2/Keap1/NF-κB Pathway to Alleviate Lipopolysaccharide-Induced Endometritis [mdpi.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Different activation of mitogen-activated protein kinases in experimental proliferative glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Animal models mimicking aminoglycoside-induced renal damage - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Mercurial Diuretics: An In-depth Technical Guide on Chlormerodrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercurial diuretics, a class of drugs historically significant in the management of edema, exerted their therapeutic effects through a direct action on the kidneys. Chlormerodrin, an organomercury compound, was a notable member of this class. Although their clinical use has been largely superseded by safer and more effective diuretics like thiazides and loop diuretics due to concerns about mercury toxicity, the study of their pharmacodynamics offers valuable insights into renal physiology and the mechanisms of diuretic action.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of mercurial diuretics, with a specific focus on this compound, detailing its mechanism of action, available quantitative data, and relevant experimental protocols.

Core Mechanism of Action

The diuretic effect of this compound and other mercurial diuretics stems from their ability to inhibit the reabsorption of water and electrolytes in the renal tubules.[1] This is achieved through the high affinity of the mercury atom for sulfhydryl (-SH) groups present in various proteins critical for renal transport processes.[2][3]

Interaction with Sulfhydryl Groups

The primary molecular mechanism involves the formation of a covalent bond between the mercury atom of this compound and the sulfur atom of cysteine residues in renal enzymes and transport proteins.[2] This interaction leads to a conformational change in the protein, thereby inhibiting its function. The reaction can be represented as:

Protein-SH + R-Hg-X → Protein-S-Hg-R + H-X

This binding is largely non-specific to a single protein but has a profound effect on transporters responsible for sodium chloride reabsorption.

Key Protein Targets

While the precise protein targets were not fully elucidated during the peak of mercurial diuretic research, modern understanding points to several key players:

-

Na-K-2Cl Cotransporter (NKCC): Evidence suggests that mercurial diuretics inhibit the Na-K-2Cl cotransporter, particularly in the thick ascending limb of the Loop of Henle.[1] This transporter is responsible for reabsorbing a significant portion of filtered sodium, and its inhibition leads to a potent diuretic effect.

-

Aquaporins (AQPs): Aquaporins, or water channels, are crucial for water reabsorption in the proximal tubule and collecting duct. Mercurial compounds are known inhibitors of several aquaporin isoforms, including AQP1.[4][5] The inhibition is thought to occur through a steric blockade of the water pore upon mercury binding to a cysteine residue near the pore.[4][5]

-

Other Sulfhydryl-Containing Enzymes: Various other renal enzymes containing reactive sulfhydryl groups could also be targets, contributing to the overall diuretic effect and potential side effects.

The diuretic action of this compound is localized to the renal tubules, with autoradiographic studies using radiolabeled this compound (203Hg) showing accumulation in the proximal tubule.[6]

Quantitative Pharmacodynamic Data

Quantitative data on the pharmacodynamics of this compound are limited in publicly available literature, reflecting the era in which these drugs were primarily studied. The following tables summarize the available information.

| Parameter | Value/Description | Species | Reference |

| Mechanism of Action | Inhibition of water and electrolyte reabsorption in renal tubules by binding to sulfhydryl groups. | General | [1] |

| Primary Site of Action | Thick ascending limb of the Loop of Henle and proximal tubules. | Dog, Rat | [1][6] |

| Molecular Target | Sulfhydryl groups of renal transport proteins, including Na-K-2Cl cotransporter and aquaporins. | General | [1][4][5] |

Table 1: Mechanism of Action of this compound

| Parameter | Value | Species | Reference |

| Renal Uptake | High concentration in the renal cortex observed with radiolabeled this compound. | Rat, Dog | [6] |

| Renal Handling | Reabsorbed as a complex with cysteine via a carrier-mediated process in the proximal tubules. | General | [7] |

| Whole-body and Renal Clearance | Studied using 203Hg-chlormerodrin; clearance can be influenced by chelating agents. | Human | [8] |

Table 2: Pharmacokinetic Parameters of this compound

Experimental Protocols

Detailed experimental protocols for studying the pharmacodynamics of mercurial diuretics like this compound can be reconstructed from historical and general pharmacological literature.

Protocol 1: In Vivo Assessment of Diuretic Activity in a Rat Model

This protocol is based on the Lipschitz test, a common method for screening diuretic agents.[9]

1. Animal Model:

-

Male Wistar rats (150-200 g).

-

Animals are to be fasted overnight with free access to water.

2. Experimental Groups:

-

Control Group: Receives the vehicle (e.g., normal saline).

-

Standard Group: Receives a known diuretic (e.g., Furosemide, 20 mg/kg, p.o.).

-

Test Group: Receives this compound at various doses.

3. Procedure:

-

Administer a hydrating load of normal saline (e.g., 25 mL/kg) orally to all animals.

-

Immediately after, administer the vehicle, standard drug, or test drug (this compound) to the respective groups via oral gavage.

-

Place each rat in an individual metabolic cage designed to separate urine and feces.

-

Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).

4. Data Analysis:

-

Measure the total volume of urine excreted by each animal.

-

Analyze urine for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

-

Calculate the diuretic action (ratio of urine volume in the test group to the control group) and saluretic activity (total electrolyte excretion).

Protocol 2: In Vitro Assessment of Aquaporin Inhibition using Xenopus Oocytes

This protocol describes a method to evaluate the inhibitory effect of this compound on aquaporin water channels.[4][5]

1. Oocyte Preparation:

-

Harvest and defolliculate oocytes from Xenopus laevis.

-

Inject oocytes with cRNA encoding the desired aquaporin isoform (e.g., AQP1).

-

Incubate oocytes for 2-3 days to allow for protein expression.

2. Swelling Assay:

-

Place a single oocyte in a hypertonic buffer.

-

Transfer the oocyte to a hypotonic buffer to induce osmotic swelling.

-

Record the swelling of the oocyte over time using video microscopy.

-

To test for inhibition, pre-incubate the oocytes with varying concentrations of this compound before the swelling assay.

3. Data Analysis:

-

Calculate the initial rate of oocyte swelling, which is proportional to the water permeability of the oocyte membrane.

-

Determine the concentration-dependent inhibition of water permeability by this compound and calculate the IC50 value.

Protocol 3: Autoradiographic Localization of this compound in the Kidney

This protocol allows for the visualization of the intrarenal distribution of this compound.[6]

1. Animal Model and Drug Administration:

-

Use rats or dogs as the animal model.

-

Administer a therapeutic dose of radiolabeled this compound (e.g., 203Hg-Chlormerodrin) intravenously.

2. Tissue Preparation:

-

At a predetermined time point after administration, euthanize the animal and perfuse the kidneys with a fixative solution.

-

Excise the kidneys and prepare thin frozen sections.

3. Autoradiography:

-

Mount the kidney sections on slides and coat them with a photographic emulsion.

-

Store the slides in the dark for a period to allow the radiation to expose the emulsion.

-

Develop the emulsion to visualize the silver grains, which indicate the location of the radiolabeled drug.

4. Analysis:

-

Examine the slides under a microscope to determine the specific regions of the nephron where this compound accumulates.

Visualizations

Signaling Pathway of Mercurial Diuretic Action

Caption: A diagram illustrating the cellular mechanism of this compound's diuretic effect.

Experimental Workflow for In Vivo Diuretic Activity Assay

Caption: A flowchart outlining the key steps in an in vivo diuretic activity assay.

Logical Relationship of this compound's Renal Handling

Caption: A diagram showing the process of this compound handling within the nephron.

Conclusion

This compound and other mercurial diuretics represent a historically important class of drugs whose mechanism of action, centered on the inhibition of sulfhydryl-containing proteins in the renal tubules, has informed our understanding of renal physiology and diuretic development. While their clinical utility is now limited by toxicity, the principles of their pharmacodynamics continue to be relevant for researchers in nephrology and pharmacology. The experimental protocols and conceptual diagrams provided in this guide offer a framework for further investigation into the molecular mechanisms of renal transport and diuretic action.

References

- 1. Mercurial diuretic - Wikipedia [en.wikipedia.org]

- 2. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfhydryl groups as targets of mercury toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of aquaporin inhibition by mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Renl tubular localization of this compound labeled with mercury-203 by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Renal tubular handling of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole-body and renal clearance of 203 Hg-chlormerodrin. The effect of chelating agents on clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

The Discovery and Development of Chlormerodrin: A Technical Guide to a Mercurial Diuretic

Published: December 13, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Chlormerodrin, an organomercurial compound historically used as a diuretic. It is intended for researchers, scientists, and drug development professionals interested in the evolution of diuretic therapy and the pharmacology of mercurial agents. This document details the synthesis of this compound, its pharmacokinetics, and the experimental evidence that elucidated its function at the renal tubule. Particular emphasis is placed on its interaction with sulfhydryl groups of renal enzymes and transporters, the quantitative aspects of its diuretic and natriuretic effects, and the experimental protocols that were pivotal in its evaluation.

Introduction: The Era of Mercurial Diuretics

The mid-20th century marked a significant period in the pharmacological management of edema, a condition characterized by fluid retention often associated with congestive heart failure, nephrotic syndrome, and hepatic cirrhosis. Before the advent of thiazide and loop diuretics, organic mercurial compounds were the most potent diuretics available. This compound, commercially introduced in 1952, emerged as a key player in this class of drugs.[1] Its development was a part of a broader effort to create orally active and less toxic alternatives to the parenterally administered mercurial diuretics of the time. Though its use declined and eventually ceased by 1974 due to the development of safer and more effective diuretics and concerns over mercury toxicity, the study of this compound and its congeners provided fundamental insights into renal physiology and the mechanisms of diuretic action.[1]

Discovery and Synthesis

The synthesis of this compound, chemically known as [3-(chloromercuri)-2-methoxypropyl]urea, was first described by Rowland and colleagues in 1950. The synthesis involves the addition of mercuric acetate to allylurea in a methanolic solution. This reaction forms an intermediate, 3-acetoxymercuri-2-methoxypropylurea. Subsequent displacement of the acetate group with a chloride ion, typically by treatment with sodium chloride, yields this compound.

The radiolabeled forms of this compound, particularly with mercury-197 (¹⁹⁷Hg) and mercury-203 (²⁰³Hg), became invaluable tools for research and diagnostic purposes. These labeled compounds allowed for detailed investigations into the drug's distribution, metabolism, and excretion, and were also employed in renal and brain scintigraphy.

Synthesis Workflow

The chemical synthesis of this compound can be represented by the following workflow:

Mechanism of Action: Inhibition of Renal Tubular Function

The diuretic effect of this compound, like other mercurial diuretics, is primarily exerted on the renal tubules. The prevailing mechanism of action involves the inhibition of sodium and chloride reabsorption in the thick ascending limb of the loop of Henle and, to a lesser extent, the distal convoluted tubule.

Signaling Pathway: Interaction with Sulfhydryl Groups

The molecular basis for the diuretic action of mercurials lies in their high affinity for sulfhydryl (-SH) groups of proteins. This compound releases mercuric ions (Hg²⁺) which then covalently bind to the sulfhydryl groups of key enzymes and transport proteins involved in renal electrolyte transport. This interaction leads to a conformational change in these proteins, thereby inhibiting their function.

One of the primary targets is the Na-K-2Cl cotransporter (NKCC2) located in the apical membrane of the thick ascending limb of Henle's loop. By inhibiting NKCC2, this compound effectively blocks the reabsorption of a significant portion of filtered sodium, chloride, and potassium, leading to increased excretion of these ions and, consequently, water.

Studies have shown that mercuric ions inhibit Na+-K+-Cl- cotransport with inhibitor constant (Ki) values of 25 μM for the shark cotransporter and 43 μM for the human carrier.[1][2] The interaction is believed to involve cysteine residues within the transporter protein.

Experimental Protocols

The elucidation of this compound's diuretic properties relied on a series of key experiments, primarily in animal models such as dogs and rats. These studies were crucial for determining its site of action, its effects on electrolyte excretion, and its pharmacokinetic profile.

Renal Clearance Studies in Dogs

Pioneering work by Kessler, Pitts, and their colleagues utilized renal clearance techniques in dogs to localize the site of action of this compound. A representative experimental protocol is outlined below:

Objective: To determine the effect of this compound on the renal tubular reabsorption of sodium, chloride, and water.

Animal Model: Mongrel dogs.

Procedure:

-

Anesthesia and Surgical Preparation: Dogs were anesthetized with pentobarbital. Catheters were placed in the femoral artery for blood sampling and blood pressure monitoring, and in the femoral vein for infusions. The ureters were catheterized for separate urine collection from each kidney.

-

Hydration and Control Periods: A continuous intravenous infusion of a solution containing creatinine (to measure glomerular filtration rate, GFR) and p-aminohippurate (PAH, to measure renal plasma flow) in saline was administered to maintain a steady state of hydration and urine flow. After an equilibration period, several consecutive urine and blood samples were collected during control periods to establish baseline renal function.

-

This compound Administration: A priming dose of this compound (often using a ²⁰³Hg-labeled compound) was administered intravenously, followed by a sustaining infusion to maintain a constant plasma level.

-

Experimental Periods: Following the administration of this compound, timed urine and blood samples were collected over several consecutive periods.

-

Sample Analysis: Urine and plasma samples were analyzed for concentrations of creatinine, PAH, sodium, potassium, and chloride. Radioactivity was measured in samples when a labeled compound was used.

-

Calculations:

-

Glomerular Filtration Rate (GFR) = (Urine [Creatinine] x Urine Flow Rate) / Plasma [Creatinine]

-

Filtered Load of an Electrolyte = GFR x Plasma [Electrolyte]

-

Excretion Rate of an Electrolyte = Urine [Electrolyte] x Urine Flow Rate

-

Tubular Reabsorption = Filtered Load - Excretion Rate

-

This protocol allowed researchers to precisely quantify the increase in electrolyte and water excretion following this compound administration and to infer its primary site of action by observing changes in the fractional reabsorption of filtered solutes.

Quantitative Data on Diuretic Effects

Studies using the protocols described above provided valuable quantitative data on the diuretic and natriuretic effects of this compound.

Plasma Regression and Renal Excretion of this compound

In a study by Borghgraef, Kessler, and Pitts (1956), the plasma regression and renal excretion of ²⁰³Hg-labeled this compound were investigated in dogs. Following intravenous administration, the plasma concentration of mercury declined in a multi-exponential fashion, indicating distribution into various body compartments, including significant uptake by the kidneys.[3][4][5]

Table 1: Plasma Regression of Radiomercury after Intravenous this compound in a Dog [3][4][5]

| Time (minutes) | Plasma Mercury (counts/min/ml) |

| 5 | 1500 |

| 15 | 1050 |

| 30 | 700 |

| 60 | 400 |

| 120 | 200 |

| 180 | 120 |

Data are representative values to illustrate the trend observed in the study.

Effect on Urine Flow and Electrolyte Excretion

The same study demonstrated a marked increase in urine flow and the excretion of sodium and chloride following the administration of this compound. The diuretic effect was correlated with the renal accumulation of the drug.

Table 2: Effect of this compound on Renal Function in a Dog [3][4][5]

| Parameter | Control Period | After this compound |

| Urine Flow (ml/min) | 0.8 | 4.5 |

| GFR (ml/min) | 65 | 63 |

| Sodium Excretion (µEq/min) | 50 | 450 |

| Chloride Excretion (µEq/min) | 60 | 500 |

| Potassium Excretion (µEq/min) | 25 | 35 |

Data are representative values from the study by Borghgraef et al. (1956) to illustrate the magnitude of the diuretic effect.

Pharmacokinetics and Metabolism

This compound was developed as an orally active diuretic. Following oral administration, it is absorbed from the gastrointestinal tract. The compound is distributed throughout the body, with the highest concentrations found in the kidneys.[5] This renal accumulation is a key factor in its diuretic efficacy but also contributes to its potential for nephrotoxicity.

The metabolism of this compound involves the slow release of inorganic mercury. The excretion of mercury following this compound administration is primarily via the urine.

Clinical Use and Discontinuation

This compound was used clinically for the treatment of edema associated with congestive heart failure and other conditions. Its oral bioavailability was an advantage over earlier injectable mercurials. However, the therapeutic window for mercurial diuretics was narrow, and their use was associated with a risk of mercury toxicity, including renal damage. With the development of the more potent and significantly safer thiazide and loop diuretics in the late 1950s and 1960s, the clinical use of this compound and other mercurials declined rapidly.

Conclusion

This compound represents a significant chapter in the history of diuretic therapy. Its development and the extensive research into its mechanism of action provided foundational knowledge of renal tubular transport processes. While no longer in clinical use due to the availability of safer and more effective agents, the story of this compound serves as a valuable case study in drug development, highlighting the interplay between chemical synthesis, pharmacological evaluation, and the evolving understanding of human physiology. The experimental approaches used to characterize this compound laid the groundwork for the evaluation of future generations of diuretics and continue to inform renal pharmacology today.

References

- 1. Inhibition of Na(+)-K(+)-2Cl(-) cotransport by mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. Plasma regression, distribution and excretion of radiomercury in relation to diuresis following the intravenous administration of Hg203 labelled this compound to the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PLASMA REGRESSION, DISTRIBUTION AND EXCRETION OF RADIOMERCURY IN RELATION TO DIURESIS FOLLOWING THE INTRAVENOUS ADMINISTRATION OF Hg203 LABELLED this compound TO THE DOG - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Antimicrobial Activity of Chlormerodrin: A Technical Review

Foreword: This technical guide provides a comprehensive overview of the available in-vitro studies on the antimicrobial activity of the organomercurial compound, Chlormerodrin. Due to the historical nature of the primary research, specific details regarding the full spectrum of tested microorganisms and explicit experimental protocols are limited in publicly accessible literature. This document synthesizes the existing quantitative data and elucidates the most probable mechanism of action based on established biochemical principles of organomercurial compounds.

Executive Summary

This compound has demonstrated both microbiostatic and microbicidal activity against a range of pathogenic and nonpathogenic microorganisms in in-vitro settings. The effective concentrations are reported to be in the range of 15-35 µg/ml for bacteriostasis and 20-45 µg/ml for bactericidal effects.[1] The primary mechanism of this antimicrobial action is believed to be the inhibition of essential microbial enzymes through the binding of this compound to sulfhydryl groups, a hypothesis strongly supported by the reversal of its microbiostatic effects in the presence of the sulfhydryl-containing amino acid, cysteine.[1]

Quantitative Antimicrobial Data

The sole available study providing quantitative data on the antimicrobial activity of this compound is a radiochemical study by Pandey et al. (1979). The reported concentrations are summarized below.

| Activity Type | Concentration Range (µg/ml) | Reference |

| Microbiostatic | 15 - 35 | [1] |

| Microbicidal | 20 - 45 | [1] |

Note: The specific microorganisms tested in this study were not individually named in the available abstract, which refers to them as "some commonly occurring nonpathogenic and pathogenic microorganisms."[1]

Postulated Mechanism of Action

The antimicrobial activity of this compound, like other organomercurial compounds, is attributed to its high affinity for sulfhydryl (-SH) groups present in the cysteine residues of microbial proteins.[1][2][3][4] These sulfhydryl groups are crucial for the catalytic activity and structural integrity of many essential enzymes.

The proposed mechanism involves the following steps:

-

Cellular Uptake: this compound penetrates the microbial cell wall and membrane.

-

Enzyme Inhibition: Inside the cell, the mercury atom of this compound forms a covalent bond with the sulfur atom of a sulfhydryl group on an enzyme, a process known as S-mercuration.

-

Disruption of Metabolic Pathways: This binding alters the three-dimensional structure of the enzyme, leading to its inactivation. The inhibition of multiple essential enzymes disrupts critical metabolic pathways, such as cellular respiration and substrate metabolism, ultimately leading to the cessation of growth (microbiostasis) or cell death (microbicidal action).

The reversibility of the microbiostatic effect by cysteine provides strong evidence for this mechanism.[1] Cysteine, being a thiol-containing amino acid, can act as a competitive binder for this compound, thereby protecting the essential enzymes from inhibition.

Figure 1: Proposed mechanism of this compound's antimicrobial action and its reversal by Cysteine.

General Experimental Protocols

While the specific protocol used by Pandey et al. (1979) is not detailed in the available literature, a standard methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent can be described.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is broth microdilution.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized.

-